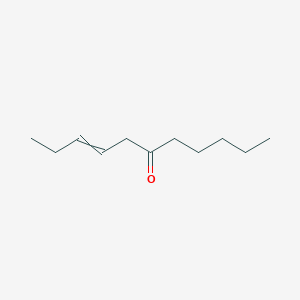

Undec-3-en-6-one

Description

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ic.ac.ukprinceton.edu For undec-3-en-6-one, a key functional group is the α,β-unsaturated ketone. wikipedia.org This feature immediately suggests several powerful bond-forming reactions in the forward synthesis.

A primary disconnection strategy for α,β-unsaturated ketones is the aldol (B89426) condensation reaction. wikipedia.orgorganic-chemistry.org This approach involves disconnecting the molecule at the α-β carbon-carbon bond of the enone system. For this compound, this would lead to two simpler fragments: a ketone and an aldehyde. Specifically, disconnection of the C3-C4 double bond suggests a retrosynthetic pathway involving the condensation of a six-carbon ketone with a five-carbon aldehyde.

Another strategic disconnection can be envisioned through a Wittig-type reaction. This would involve disconnecting the double bond to yield a phosphonium (B103445) ylide and an aldehyde. The choice of disconnection often depends on the availability of starting materials and the desired stereoselectivity of the double bond.

Furthermore, considering the 1,6-dioxygenated relationship in potential precursors (if the ketone is considered in a broader synthetic context), strategies like ozonolysis of a cyclic alkene could be employed. quimicaorganica.org This "reconnection" strategy in retrosynthesis can sometimes offer a more elegant pathway to complex acyclic structures. quimicaorganica.org

The selection of a specific disconnection is guided by the goal of simplifying the target molecule into readily accessible precursors. ic.ac.uk The presence of both an alkene and a ketone in this compound allows for a two-group disconnection, which often leads to more efficient synthetic routes. deanfrancispress.com

Contemporary Organic Synthesis Approaches

Modern organic synthesis provides a diverse toolkit for the construction of molecules like this compound, with a strong emphasis on selectivity and catalytic efficiency.

For instance, in an aldol condensation approach, a chiral base or a chiral Lewis acid could be employed to control the stereochemistry of the initial aldol addition product. Subsequent dehydration would then yield an enantiomerically enriched enone. Similarly, in a Wittig-based approach, the use of chiral phosphines could potentially influence the stereochemical outcome, although this is less common for controlling E/Z selectivity.

Catalytic methods are at the forefront of modern organic synthesis, offering mild reaction conditions and high atom economy.

Olefin metathesis, a powerful carbon-carbon double bond forming reaction, presents a viable synthetic route to this compound. Cross-metathesis between two simpler alkenes, one containing the ketone functionality and the other being a terminal alkene, could directly form the target molecule. The choice of a suitable ruthenium or molybdenum-based catalyst would be crucial for achieving high conversion and selectivity.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are fundamental in C-C bond formation. For the synthesis of this compound, a Heck reaction could be envisioned between an appropriate vinyl halide and an alkene. Alternatively, a Suzuki coupling of a vinylboronic acid with a vinyl halide, followed by selective oxidation, could also lead to the desired enone.

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of often toxic and expensive metals. For the synthesis of α,β-unsaturated ketones, organocatalytic aldol reactions are well-established. organic-chemistry.org Proline and its derivatives are classic examples of organocatalysts that can promote the aldol condensation between a ketone and an aldehyde, leading to the enone product, often with high enantioselectivity. organic-chemistry.org Additionally, other organocatalytic systems, such as those based on N-heterocyclic carbenes (NHCs), could be employed to facilitate the synthesis of the ketone moiety or the entire enone structure through various umpolung strategies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

821799-91-1 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

undec-3-en-6-one |

InChI |

InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3 |

InChI Key |

SEYLVWNIMNKSPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CC=CCC |

Origin of Product |

United States |

Synthetic Methodologies for Undec 3 En 6 One

Contemporary Organic Synthesis Approaches

Transition Metal-Catalyzed Coupling Reactions

Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, offer an efficient route to complex molecules like α,β-unsaturated ketones from simple starting materials in a single operation without isolating intermediates. wikipedia.orgepfl.ch This approach enhances atom economy and reduces waste. wikipedia.org

One potential cascade strategy for synthesizing Undec-3-en-6-one is the oxidative C-C coupling of a ketone and a primary alcohol. rsc.org For instance, the reaction of 2-hexanone (B1666271) with 1-pentanol (B3423595) over a heterogeneous ceria (CeO₂) catalyst could theoretically yield this compound. This process involves the synergistic action of basic and redox sites on the catalyst, which first oxidize the alcohol to an aldehyde, followed by an aldol (B89426) condensation with the ketone. rsc.org

Another powerful strategy is the aldol/Michael cascade reaction. nih.govrsc.org The reaction between ketoamides and α,β-unsaturated ketones can be catalyzed by an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form complex cyclic structures. nih.govrsc.org While typically used to build rings, the principles of sequential nucleophilic additions could be adapted for the linear construction of the undecenone skeleton.

Table 1: Illustrative Cascade/Domino Reactions for α,β-Unsaturated Ketone Synthesis

| Reaction Type | Precursors | Catalyst/Reagents | Product Type | Ref |

|---|---|---|---|---|

| Oxidative C-C Coupling | Ketone + Primary Alcohol | CeO₂ | α,β-Unsaturated Ketone | rsc.org |

| Aldol/Michael Cascade | α,β-Unsaturated Ketone + Ketoamide | DBU | Bicyclic Lactam | nih.govrsc.org |

| Michael/Cyclization/Aromatization | α,β-Unsaturated Ketone + 1,1-Enediamine | Cs₂CO₃ or Piperidine | 2-Aminopyridine Derivative | acs.org |

Synthesis from Unsaturated Carbonyl Precursors

The synthesis of this compound can also proceed from other unsaturated precursors through carbon-carbon bond-forming reactions. Palladium-catalyzed intermolecular oxidative coupling represents a modern and mild method for creating acyclic α,β-unsaturated ketones. nih.govacs.org This reaction can occur between terminal alkenes and alkynamides. For the synthesis of this compound, a suitably substituted alkynamide could be coupled with an alkene in the presence of a Pd(II) catalyst. The mechanism is proposed to involve a cyclic oxypalladation intermediate, with water playing a crucial role in the reaction. nih.govacs.org

Another approach involves the C-C(O)C bond cleavage of a monoalkylated β-diketone. This reaction can be catalyzed by inexpensive copper salts under aerobic conditions, making it a practical and green method. scirp.org A precursor β-diketone could be designed to fragment and rearrange to form the desired this compound structure. scirp.org

Total Synthesis of Undecenone Natural Products and Analogues

The undecenone structural motif is found within more complex natural products, and their total syntheses provide insights into strategies for constructing this core. For example, various tricyclo[5.2.2.01,5]undecenones and related structures have been synthesized from simple aromatic precursors. acs.orgnih.govfrontiersin.org These routes often involve cycloaddition reactions followed by further manipulations to yield the functionalized tricyclic systems containing a β,γ-enone, which can potentially be isomerized to the α,β-conjugated system.

Furthermore, the taxane (B156437) family of terpenes, which includes the anticancer drug Taxol®, features complex multi-ring systems. Some synthetic strategies towards the taxane core construct tricyclo[9.3.1.03,8]pentadecenone systems, which contain an undecenone-like framework as part of the larger ABC ring structure. researchgate.net These syntheses demonstrate advanced methods for ring formation, such as intramolecular Diels-Alder reactions, that establish the undecenone substructure with high stereochemical control. researchgate.netoup.com The total synthesis of natural products serves as a critical driver for the development of new synthetic methods and strategies. semanticscholar.orgsioc-journal.cnsci-hub.se

Chemical Transformations and Derivatization

The dual functionality of this compound, possessing both an alkene and a ketone, allows for a rich variety of chemical transformations. The conjugation of these two groups dictates the molecule's reactivity, enabling selective functionalization at multiple sites.

Selective Functionalization of Alkene Moiety

The carbon-carbon double bond in α,β-unsaturated ketones is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This electronic feature makes the β-carbon susceptible to nucleophilic attack, a reaction known as conjugate addition or Michael addition. wikipedia.orglibretexts.org This is in contrast to simple alkenes, which typically undergo electrophilic addition. uobabylon.edu.iq

A wide range of nucleophiles can be added in a 1,4-fashion to the enone system of a molecule like this compound.

Organocuprates: Reagents like lithium dialkylcopper (R₂CuLi) are soft nucleophiles that selectively add to the β-carbon. pressbooks.pub

Amines and Water: Primary and secondary amines, as well as water under certain conditions, can add to the β-carbon to form β-amino ketones or β-hydroxy ketones, respectively. libretexts.org

Reduction: The C=C double bond can be selectively reduced to a single bond, leaving the carbonyl group intact. This can be achieved using various methods, including catalytic hydrogenation with specific catalysts (e.g., Pd/C), or chemical reduction using reagents like sodium borohydride (B1222165) in the presence of a palladium catalyst or systems like Se/CO/H₂O. researchgate.netrsc.orgrsc.orgorganic-chemistry.org

Table 2: Selected Reagents for Functionalization of the Alkene in α,β-Unsaturated Ketones

| Reaction Type | Reagent(s) | Product | Ref |

|---|---|---|---|

| Conjugate Addition | Lithium dimethylcuprate ((CH₃)₂CuLi) | β-Alkylated Ketone | pressbooks.pub |

| Conjugate Addition | Piperidine (a secondary amine) | β-Amino Ketone | libretexts.org |

| Conjugate Reduction | H₂ / Pd-C | Saturated Ketone | organic-chemistry.org |

| Conjugate Reduction | NaBH₄ / Pd catalyst | Saturated Ketone | researchgate.net |

| Conjugate Reduction | Se, CO, H₂O | Saturated Ketone | researchgate.net |

| Aroylation | Aroyl Chlorides / Photoredox Catalyst | β-Aroyl Ketone | nih.gov |

Reactivity of the Ketone Carbonyl Group

The carbonyl group in this compound retains its electrophilic character at the carbonyl carbon. This allows for nucleophilic attack directly at the carbonyl, known as 1,2-addition. libretexts.orgpressbooks.pub There is often a competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon). The outcome is largely determined by the nature of the nucleophile. libretexts.orgnih.gov

Hard vs. Soft Nucleophiles: "Hard" nucleophiles, which are typically strong bases with localized charge (e.g., Grignard reagents, organolithium reagents), tend to favor the irreversible and kinetically controlled 1,2-addition. libretexts.org "Soft" nucleophiles, which are less basic and more polarizable (e.g., organocuprates, amines, thiols), favor the reversible and thermodynamically controlled 1,4-conjugate addition. pressbooks.pub

Derivatization: The carbonyl group can be specifically targeted for derivatization, which is useful for both analysis and synthesis. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields a stable hydrazone derivative, a classic method for the detection and characterization of ketones. mdpi.comyorku.caepa.gov The carbonyl can also be protected by forming a ketal, which renders it inert to many reagents, allowing for selective reactions at the alkene moiety.

Stereochemical Control in Derivatization

When new stereocenters are created during the derivatization of this compound, controlling the stereochemical outcome is a critical aspect of synthesis. mdpi.com

Diastereoselective Reactions: If the starting undecenone already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions, leading to one diastereomer being formed preferentially. For example, intramolecular conjugate additions can proceed with high diastereoselectivity. beilstein-journals.org Michael-Claisen cyclizations of similar γ-oxa-α,β-unsaturated ketones have also been shown to be highly diastereoselective. acs.org

Enantioselective Reactions: To create a specific enantiomer from an achiral starting material, a chiral catalyst or reagent is required. Organocatalysis has emerged as a powerful tool for enantioselective conjugate additions to cyclic enones, using chiral amines or thioureas to control the facial selectivity of the nucleophilic attack. mdpi.com Similarly, chiral metal complexes, such as those based on copper or rhodium, can catalyze highly enantioselective 1,4-additions of various nucleophiles. beilstein-journals.org The Diels-Alder reaction, where the enone acts as a dienophile, can also be rendered stereoselective using chiral Lewis acid catalysts, allowing for the controlled synthesis of complex cyclic adducts. oup.com

The ability to control stereochemistry is fundamental to the synthesis of complex, biologically active molecules where specific three-dimensional arrangements of atoms are essential for function. nih.gov

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation Techniques

The definitive structure of Undec-3-en-6-one is established through a combination of sophisticated spectroscopic methods. These techniques provide a complete picture of the molecule's atomic connectivity, chemical environment, and stereochemistry.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing key information about the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies.

For this compound, the most prominent peaks would be:

C=O Stretch : The carbonyl group of the ketone will show a strong absorption. In an α,β-unsaturated ketone, this peak is shifted to a lower wavenumber (around 1670-1690 cm⁻¹) compared to a saturated ketone (~1715 cm⁻¹) due to the resonance between the carbonyl and the double bond.

C=C Stretch : The alkene double bond will have a medium-intensity absorption around 1620-1640 cm⁻¹.

=C-H Stretch : The stretching of the C-H bonds on the double bond will appear just above 3000 cm⁻¹.

C-H Stretch : The stretching of the sp³ C-H bonds in the alkyl chains will result in strong absorptions just below 3000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | Alkyl (CH₃, CH₂) | 2850 - 2960 | Strong |

| C-H Stretch (sp²) | Alkene (=C-H) | 3010 - 3040 | Medium |

| C=O Stretch (conjugated) | Ketone | 1670 - 1690 | Strong |

| C=C Stretch (conjugated) | Alkene | 1620 - 1640 | Medium |

Fourier Transform Infrared (FTIR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and structural features of this compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing volatile compounds like this compound. wikipedia.orgnist.gov The gas chromatograph separates the compound from any impurities, and the retention time serves as an initial identifier.

Upon entering the mass spectrometer (typically using electron ionization), the molecule undergoes fragmentation, producing a unique pattern of fragment ions. The mass spectrum for an aliphatic α,β-unsaturated ketone is expected to show a discernible molecular ion (M⁺) peak, which confirms the molecular weight. Characteristic fragmentation pathways include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. This is often the base peak in the spectrum. libretexts.org

McLafferty Rearrangement: If the alkyl chain attached to the carbonyl group contains a γ-hydrogen, a rearrangement can occur, leading to the loss of a neutral alkene molecule. libretexts.orgresearchgate.net

Other Cleavages: Rupture of bonds within the alkyl chains can also occur, providing further structural information.

Table 4: Predicted Key GC-MS Fragments for this compound (C₁₁H₂₀O, MW=168)

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 168 | [C₁₁H₂₀O]⁺ | Molecular Ion (M⁺) |

| 125 | [M - C₃H₇]⁺ | α-Cleavage (loss of propyl radical) |

| 97 | [C₆H₉O]⁺ | α-Cleavage (loss of butyl radical) |

| 112 | [C₇H₁₂O]⁺ | McLafferty Rearrangement (loss of C₄H₈) |

| 83 | [C₅H₇O]⁺ | Cleavage at the double bond |

| 57 | [C₄H₉]⁺ | Butyl cation |

This table is predictive, based on established fragmentation rules for aliphatic ketones. libretexts.orgresearchgate.net

For analyzing this compound in complex biological or environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov LC separates the target analyte from the sample matrix before it enters the mass spectrometer. creative-proteomics.com

Ketones can be challenging to ionize efficiently using common techniques like electrospray ionization (ESI). Therefore, chemical derivatization is often employed to improve sensitivity. ddtjournal.com Reagents like hydroxylamine (B1172632) react with the ketone to form an oxime, which incorporates a nitrogen atom and enhances protonation and ionization efficiency. ddtjournal.com

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecular ion of the derivative) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity, allowing for accurate quantification of the analyte even at very low concentrations in a complex mixture. ddtjournal.comnih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). savemyexams.com This capability is crucial for unambiguously determining the elemental composition of a molecule. thermofisher.com While a low-resolution instrument might identify a molecular ion at m/z 168, it cannot distinguish between this compound (C₁₁H₂₀O) and other molecules with the same nominal mass (e.g., C₁₀H₁₆O₂, C₁₂H₂₄).

By measuring the exact mass, HRMS can differentiate between these possibilities because the exact masses of their most abundant isotopes differ slightly. missouri.edualgimed.com The theoretical (calculated) exact mass for the molecular ion of this compound is 168.15142 u. An experimental HRMS measurement that matches this value confirms the molecular formula C₁₁H₂₀O.

Table 5: Comparison of Exact Masses for Formulas with a Nominal Mass of 168

| Molecular Formula | Calculated Exact Mass (u) | Difference from C₁₁H₂₀O (u) |

|---|---|---|

| C₁₁H₂₀O | 168.15142 | 0.00000 |

| C₁₀H₁₆O₂ | 168.11498 | -0.03644 |

| C₁₂H₂₄ | 168.18780 | +0.03638 |

| C₉H₁₂O₃ | 168.07865 | -0.07277 |

Exact masses calculated using the most abundant isotopes: C=12.00000, H=1.00783, O=15.99491, N=14.00307. missouri.edualgimed.com

Chemical Derivatization for Enhanced MS Analysis

Mass spectrometry (MS) is a powerful tool for the analysis of volatile compounds like this compound. However, the ionization efficiency of underivatized ketones can be low, potentially limiting detection sensitivity. Chemical derivatization is a strategy employed to modify the structure of an analyte to improve its analytical performance. spectroscopyonline.com For ketones, derivatization can enhance ionization efficiency, improve chromatographic separation, and provide more structurally informative fragmentation patterns in MS/MS analysis. ddtjournal.com

Several derivatization reagents are available for targeting the carbonyl group of ketones. semanticscholar.org These reactions typically involve the formation of a more readily ionizable or fragmentable derivative.

Common derivatization reagents for ketones include:

Hydroxylamine and its derivatives: Reagents such as hydroxylamine hydrochloride and o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBOA) react with ketones to form oximes. ddtjournal.comresearchgate.net The resulting oxime derivatives, particularly the PFBOA derivatives, exhibit enhanced sensitivity in electron capture negative ionization (ECNI) MS. researchgate.net

Hydrazine derivatives: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form hydrazones. nih.gov These derivatives are highly colored and UV-active, making them suitable for both HPLC-UV and LC-MS analysis. In mass spectrometry, DNPH derivatives can be detected with high sensitivity. nih.gov

Girard's reagents: Girard's reagent T (GT) and Girard's reagent P (GP) are hydrazide reagents that introduce a quaternary ammonium (B1175870) group to the ketone. semanticscholar.org This pre-charged tag significantly enhances the ionization efficiency in electrospray ionization (ESI) MS, leading to improved detection limits. spectroscopyonline.comsemanticscholar.org

The selection of a derivatization reagent depends on the analytical matrix, the desired sensitivity, and the specific instrumentation available.

Table 1: Common Derivatization Reagents for Ketones for Enhanced MS Analysis

| Derivatization Reagent | Derivative Formed | Enhancement Principle | Typical MS Technique |

| o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBOA) | Oxime | Introduces an electrophoric group for high sensitivity in ECNI-MS. | GC-MS (ECNI) |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Creates a derivative that can be readily ionized. | LC-MS |

| Girard's Reagent T (GT) | Hydrazone with a quaternary ammonium group | Introduces a permanent positive charge, enhancing ESI efficiency. | LC-ESI-MS |

Advanced Separation Science for this compound and Related Compounds

The analysis of this compound can be complicated by the presence of isomers and its occurrence in complex volatile mixtures. Advanced separation techniques are therefore essential for its accurate analysis.

Chiral Chromatography

The presence of a stereocenter in a molecule that is not superimposable on its mirror image gives rise to enantiomers. nih.gov While this compound itself is not chiral, related chiral ketones are of significant interest in various fields. The separation of enantiomers requires a chiral environment, which is achieved in chiral chromatography through the use of a chiral stationary phase (CSP). researchgate.net

Chiral gas chromatography (GC) is a powerful technique for the separation of volatile enantiomers. chromatographyonline.com Cyclodextrin-based CSPs are widely used for this purpose. chromatographyonline.comresearchgate.net These cyclic oligosaccharides have a chiral cavity that can interact differently with the enantiomers of an analyte, leading to their separation. The selectivity of the separation can be influenced by the type of cyclodextrin (B1172386) and its derivatization. chromatographyonline.com

For ketones, direct enantioselective separation on a chiral GC column is often possible. chromatographyonline.comresearchgate.net An alternative approach involves the derivatization of the ketone to a diastereomeric pair using a chiral derivatizing agent, followed by separation on a non-chiral column. Another indirect method is the stereoselective reduction of the ketone to its corresponding alcohol, followed by chiral analysis of the resulting alcohol enantiomers. nih.gov

Table 2: Examples of Chiral Stationary Phases for Ketone Separation

| Chiral Stationary Phase Type | Common Selector | Typical Application |

| Cyclodextrin-based | Permethylated β-cyclodextrin | Separation of a wide range of chiral compounds, including ketones. |

| Cyclodextrin-based | 2,3-di-O-methyl-6-O-TBDMS-β-cyclodextrin | Essential oils, terpenes, and ketones. |

| Amino acid derivatives | Chirasil-Val | Separation of various chiral compounds, including amino acids and ketones. |

Multidimensional Chromatography

For highly complex samples containing numerous volatile compounds, one-dimensional chromatography may not provide sufficient resolution. chromatographyonline.com Multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced separation power. researchgate.netives-openscience.eu

In GC×GC, two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column) are coupled via a modulator. The modulator traps small fractions of the eluent from the first column and reinjects them onto the second, shorter column for a rapid secondary separation. The result is a two-dimensional chromatogram with a much higher peak capacity than single-column GC. ives-openscience.eu

When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOF-MS becomes an exceptionally powerful tool for the analysis of complex volatile mixtures, such as those found in food and beverages. ives-openscience.euwur.nl This technique allows for the separation and identification of hundreds or even thousands of compounds in a single analysis. For a compound like this compound in a complex natural extract, GC×GC-TOF-MS would be the method of choice to separate it from interfering matrix components and isomers, leading to confident identification and accurate quantification. researchgate.net

Table 3: Typical Column Combinations for GC×GC Analysis of Volatile Compounds

| First Dimension (1D) Column | Second Dimension (2D) Column | Typical Application |

| Non-polar (e.g., DB-5ms) | Polar (e.g., SUPELCOWAX 10) | General analysis of complex volatile and semi-volatile organic compounds. |

| Non-polar (e.g., Rtx-Wax) | Moderately polar (e.g., Rtx-5) | Analysis of complex hydrocarbon mixtures. |

| Polar (e.g., C18) | Porous graphitic carbon | Analysis of specific immunotoxic compounds in food matrices. |

Elucidation of Reaction Mechanisms Involving Undec 3 En 6 One

Principles of Mechanistic Organic Chemistry

The reactivity of Undec-3-en-6-one is fundamentally governed by the electronic interplay between its two functional groups: the alkene and the ketone. A reaction mechanism is a detailed, step-by-step description of how a chemical reaction occurs. libretexts.org For this compound, the key feature is the conjugated π-system, which allows for electron delocalization through resonance. This delocalization results in partial positive charges on both the carbonyl carbon (C-6) and the β-carbon (C-4) of the double bond.

This electronic distribution makes the molecule susceptible to attack by nucleophiles at two primary sites. The principles of orbital symmetry, such as those described in the Woodward-Hoffmann rules, are crucial for understanding pericyclic reactions, which proceed through cyclic transition states. imperial.ac.uk The reaction pathways are also influenced by steric hindrance from the alkyl chains and the thermodynamics of potential intermediates and products. Elementary reactions, the individual steps in a mechanism, can be classified by their molecularity (the number of species involved), such as unimolecular or bimolecular processes. libretexts.org

Pathways of Carbon-Carbon Bond Formation and Cleavage

The unsaturated nature of this compound provides fertile ground for a variety of reactions that form or break carbon-carbon bonds. These pathways can be broadly categorized into nucleophilic/electrophilic additions, pericyclic reactions, and radical processes.

Due to the electron-withdrawing nature of the carbonyl group, the conjugated system of this compound is electron-deficient and thus highly reactive towards nucleophiles. openstax.org Two principal modes of nucleophilic addition exist:

Direct Addition (1,2-Addition): This involves the nucleophile attacking the electrophilic carbonyl carbon (C-6). This pathway is typically favored by "hard" nucleophiles, such as Grignard reagents or organolithium compounds, and is often kinetically controlled.

Conjugate Addition (1,4-Addition or Michael Addition): The nucleophile attacks the electrophilic β-carbon (C-4) of the double bond. This is a characteristic reaction of α,β-unsaturated carbonyl compounds. "Soft" nucleophiles, like cuprates, enamines, and enolates, generally favor this thermodynamically controlled pathway. The resulting intermediate is an enolate, which is then protonated to yield the final product. acs.org

Electrophilic addition to the carbon-carbon double bond of enones is less common than nucleophilic addition because the double bond is deactivated by the electron-withdrawing carbonyl group. However, under strongly acidic conditions, protonation of the carbonyl oxygen can activate the system towards attack by weak nucleophiles.

Table 1: Regioselectivity in Nucleophilic Additions to Enone Systems

| Nucleophile Type | Favored Pathway | Product Type | Mechanistic Control |

|---|---|---|---|

| Organolithium (e.g., BuLi) | 1,2-Addition | Allylic Alcohol | Kinetic |

| Grignard Reagent (e.g., RMgBr) | 1,2-Addition | Allylic Alcohol | Kinetic |

| Gilman Reagent (e.g., R₂CuLi) | 1,4-Addition | Saturated Ketone | Thermodynamic |

| Enolates | 1,4-Addition | 1,5-Dicarbonyl Compound | Thermodynamic |

| Amines/Thiols | 1,4-Addition | β-Amino/Thio Ketone | Thermodynamic |

Pericyclic Reactions (e.g., Cycloadditions, Sigmatropic Rearrangements)

Pericyclic reactions are concerted processes that occur through a single, cyclic transition state and are not affected by catalysts or changes in solvent polarity. msu.eduwikipedia.org The π-system of this compound can participate in several types of pericyclic reactions.

Cycloadditions: The most common cycloaddition involving enones is the [4+2] cycloaddition, or Diels-Alder reaction, where the activated double bond of the enone serves as a dienophile. libretexts.org The reaction with a conjugated diene would form a six-membered ring. These reactions are highly stereospecific, with the stereochemistry of the reactants being retained in the product. msu.edu Less common are [2+2] cycloadditions, which are often photochemically induced, and [3+2] or 1,3-dipolar cycloadditions. scribd.com

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-electron system. scribd.com While less common for a simple acyclic enone itself, derivatives of this compound, such as its corresponding allyl enol ether, could potentially undergo a faccts.defaccts.de-sigmatropic rearrangement (Claisen rearrangement).

Radical reactions offer an alternative pathway for functionalizing this compound. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is homolytically cleaved by heat or light to generate radicals. libretexts.org

Propagation: A radical can add to the carbon-carbon double bond of this compound. This addition typically occurs at the less substituted carbon (C-3) to form a more stable α-carbonyl radical intermediate at C-4. This new radical can then propagate the chain, for instance, by abstracting a hydrogen atom from a donor molecule like tributyltin hydride. libretexts.org

Termination: The reaction ceases when two radical species combine. libretexts.org

Visible-light photoredox catalysis has emerged as a powerful method for generating carbon radicals under mild conditions for addition to electron-deficient dienes and enones. nsf.gov

Mechanisms of Enantioselective and Diastereoselective Transformations

Controlling the stereochemistry during reactions is a cornerstone of modern organic synthesis. wikipedia.org For this compound, new stereocenters can be created, for example, during conjugate addition or cycloaddition reactions. Enantioselective and diastereoselective variants of these reactions can be achieved using chiral catalysts or auxiliaries. chegg.commdpi.com

Enantioselective Catalysis: A small amount of a chiral catalyst (e.g., a chiral amine, phosphine, or metal complex) can create a chiral environment around the substrate. In an enantioselective Michael addition, the catalyst may bind to the nucleophile or the enone, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. chemistryviews.org This results in a product with a high enantiomeric excess (ee).

Diastereoselective Synthesis: When a reaction creates a new stereocenter in a molecule that already contains one, the two resulting diastereomers are formed in unequal amounts. wikipedia.orgrsc.org For instance, the reduction of the ketone in this compound could be influenced by the existing stereochemistry at a different position, or an intramolecular reaction could lead to a preferred diastereomeric cyclic product. researchgate.net

The mechanism of stereoselection relies on non-covalent interactions (e.g., hydrogen bonding, steric repulsion) in the diastereomeric transition states, which causes one to be lower in energy than the other.

Kinetic Isotope Effects and Transition State Analysis

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by providing insight into bond-breaking or bond-forming events in the rate-determining step. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a substrate with a lighter isotope (kL) to that with a heavier isotope (kH), i.e., KIE = kL/kH. wikipedia.org

The origin of the KIE lies in the difference in zero-point vibrational energies (ZPE) between bonds to different isotopes; a bond to a heavier isotope (like C-D) has a lower ZPE and is stronger than a bond to a lighter isotope (C-H). faccts.debaranlab.org

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For example, in a base-catalyzed deprotonation at the C-5 position (α to the carbonyl) of this compound, replacing hydrogen with deuterium (B1214612) would result in a slower reaction rate if this deprotonation is the slow step.

Secondary KIE: Smaller KIEs (kH/kD ≈ 0.8–1.4) are observed when the labeled atom is not directly involved in bond breaking but its environment changes, such as a change in hybridization (e.g., sp² to sp³), during the rate-determining step. libretexts.org

KIE data, often coupled with computational transition state analysis, allows chemists to map the potential energy surface of a reaction and gain a detailed understanding of the transition state's structure and the nature of bond cleavages and formations. wisc.eduims.ac.jpwikipedia.org For instance, a large observed KIE in the benzylic hydroxylation of a substrate by an enzyme was used to establish the contribution of hydrogen tunneling to the catalytic mechanism. nih.gov

Table 2: Illustrative KIE Data and Mechanistic Interpretation

| Reaction Type on an Enone | Labeled Position | Typical kH/kD | Interpretation |

|---|---|---|---|

| Base-catalyzed enolization | α-Carbon (C-5) | > 2 | C-H bond breaking is part of the rate-determining step. |

| Nucleophilic 1,4-addition | β-Carbon (C-4) | ~1.0-1.2 | Change in hybridization from sp² to sp³ at the β-carbon in the rate-determining step. |

| Nucleophilic 1,2-addition | Carbonyl Carbon (C-6) | ~0.9-1.0 | Change in hybridization from sp² to sp³ at the carbonyl carbon in the rate-determining step. |

Experimental Tools for Mechanism Elucidation

A range of sophisticated experimental tools is available to the modern chemist for the detailed investigation of reaction pathways. These techniques allow for the detection of short-lived intermediates and the quantification of electronic and steric effects on reaction kinetics, providing a detailed picture of the transition states involved.

Reaction intermediates are transient species that exist for a fleeting moment between the reactant and product stages of a chemical reaction. beilstein-journals.org Their low concentration and short lifetimes make them notoriously difficult to detect and characterize directly. rsc.orgnih.gov The strategy of "trapping" involves introducing a substance, known as a trapping agent, that can rapidly and irreversibly react with the intermediate to form a stable, characterizable product. beilstein-journals.org The structure of this trapped product provides crucial evidence for the structure of the fleeting intermediate.

Several methods can be employed to trap and characterize intermediates in reactions that could involve a compound like this compound. For instance, in reactions proceeding through radical intermediates, radical scavengers such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) can be used. In the context of reactions involving this compound, should a radical be formed, it would react with TEMPO to form a stable adduct, which can then be isolated and its structure determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). semanticscholar.org

For reactions involving charged intermediates, such as carbocations or enolates, different trapping strategies are required. For example, if a reaction of this compound were to proceed via an enolate intermediate, it could be trapped by a silylating agent like trimethylsilyl (B98337) chloride. The resulting silyl (B83357) enol ether is stable and can be characterized, confirming the presence of the enolate intermediate.

Modern instrumental techniques have greatly advanced the ability to directly observe or infer the presence of intermediates. semanticscholar.org Mass spectrometry, for instance, can detect charged intermediates directly from a reacting solution. semanticscholar.org Techniques like electrospray ionization (ESI-MS) can gently transfer ions from the solution phase to the gas phase for detection. nih.gov Furthermore, spectroscopic methods such as time-resolved infrared (IR) spectroscopy or NMR spectroscopy can, under certain conditions, allow for the direct observation of intermediates if their lifetime is sufficient. ru.nl

Table 1: Hypothetical Trapping Experiments for Intermediates in Reactions of this compound

| Hypothetical Reaction Type | Plausible Intermediate | Trapping Agent | Expected Trapped Product | Characterization Methods |

| Radical Addition to Alkene | Alkyl Radical | TEMPO | TEMPO-adduct of this compound | NMR, Mass Spectrometry |

| Base-Catalyzed Isomerization | Enolate | Trimethylsilyl chloride | Silyl enol ether of this compound | NMR, IR, Mass Spectrometry |

| Acid-Catalyzed Hydration | Carbocation | Azide ion (N₃⁻) | Azido-alcohol derivative | NMR, IR, Mass Spectrometry |

Linear Free Energy Relationships (LFERs) are powerful tools in physical organic chemistry used to quantitatively correlate reaction rates or equilibria with the electronic properties of substituents on a reactant molecule. ic.ac.ukwikipedia.orgnumberanalytics.com The most well-known LFER is the Hammett equation, which provides insight into the electronic nature of a reaction's transition state. libretexts.orgwikipedia.org

The Hammett equation is expressed as: log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction with a substituted reactant.

k₀ is the rate constant for the reaction with the unsubstituted reactant (e.g., hydrogen).

σ (sigma) is the substituent constant, which quantifies the electronic effect (both resonance and inductive) of a particular substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. libretexts.org

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org

A plot of log(k/k₀) versus σ for a series of reactions with different substituents yields a straight line, known as a Hammett plot. rsc.org The slope of this line is the ρ value.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. This suggests the buildup of negative charge (or the loss of positive charge) in the transition state relative to the ground state. ic.ac.uk

A negative ρ value signifies that the reaction is favored by electron-donating groups, implying the development of positive charge (or the loss of negative charge) in the transition state.

The magnitude of ρ reflects the extent of charge development in the transition state. A large absolute value of ρ suggests a high degree of charge separation in the transition state and a high sensitivity to substituent effects.

To apply this to a compound like this compound, one would need to synthesize a series of derivatives with substituents at a position that can electronically influence the reaction center. For example, if studying a reaction at the carbonyl group, one could synthesize a series of phenyl-substituted analogues at the α- or β-position to the ketone and vary the substituents on the phenyl ring (e.g., -NO₂, -Cl, -CH₃, -OCH₃). By measuring the reaction rates for each of these derivatives, a Hammett plot could be constructed.

Table 2: Illustrative Hammett Analysis for a Hypothetical Reaction of Substituted this compound Analogues

| Substituent (X) on a Phenyl Ring | Substituent Constant (σ) | Hypothetical Relative Rate (kₓ/kₙ) | log(kₓ/kₙ) |

| p-NO₂ | +0.78 | 7.5 | 0.88 |

| m-Cl | +0.37 | 2.8 | 0.45 |

| H | 0.00 | 1.0 | 0.00 |

| p-CH₃ | -0.17 | 0.4 | -0.40 |

| p-OCH₃ | -0.27 | 0.2 | -0.70 |

This table provides a hypothetical data set to illustrate the principles of a Hammett analysis. A positive ρ value would be obtained from these data, suggesting a buildup of negative charge in the rate-determining transition state of this hypothetical reaction.

The application of such experimental tools is indispensable for building a complete mechanistic picture of reactions involving this compound. While specific studies on this compound are not widely reported, the principles of intermediate trapping and linear free energy relationships provide a robust framework for its future investigation.

Theoretical and Computational Chemistry of Undec 3 En 6 One

Computational Spectroscopic Property Prediction

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods, particularly DFT, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The most common approach for calculating NMR shieldings is the Gauge-Including Atomic Orbital (GIAO) method. imist.ma

In this process, the magnetic shielding tensor for each nucleus is calculated. To obtain the chemical shift, the calculated shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS), is subtracted from the shielding constant of the nucleus of interest. faccts.delibretexts.org These predictions are invaluable for assigning signals in complex experimental spectra.

Below are hypothetical tables of predicted ¹H and ¹³C NMR chemical shifts and coupling constants for the trans isomer of undec-3-en-6-one, calculated at the B3LYP/6-311+G(d,p) level of theory with a chloroform (B151607) solvation model.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 | 13.9 | H1 (3H, t) | 0.91 |

| C2 | 22.5 | H2 (2H, m) | 1.30 |

| C3 | 148.5 | H3 (1H, dt) | 6.78 |

| C4 | 130.2 | H4 (1H, dt) | 6.05 |

| C5 | 42.1 | H5 (2H, t) | 2.55 |

| C6 | 211.3 | - | - |

| C7 | 40.5 | H7 (2H, t) | 2.42 |

| C8 | 23.8 | H8 (2H, m) | 1.58 |

| C9 | 31.4 | H9 (2H, m) | 1.28 |

| C10 | 22.6 | H10 (2H, m) | 1.28 |

| C11 | 14.0 | H11 (3H, t) | 0.89 |

Table 2: Selected Predicted ¹H-¹H Coupling Constants (J) for this compound

| Coupling Nuclei | Predicted J-coupling (Hz) | Description |

|---|---|---|

| ³J(H3, H4) | 15.8 | trans-vicinal (alkene) |

| ³J(H4, H5) | 7.2 | vicinal (aliphatic) |

| ³J(H7, H8) | 7.5 | vicinal (aliphatic) |

| ⁴J(H3, H5) | 1.5 | allylic |

Vibrational frequency analysis is another powerful computational tool. It is typically performed after a successful geometry optimization. faccts.de The calculation of the second derivatives of the energy with respect to atomic positions (the Hessian matrix) yields the harmonic vibrational frequencies. q-chem.com

A key application is the confirmation of a stationary point as a true minimum (a stable structure), which is characterized by the absence of any imaginary frequencies. faccts.de The calculated frequencies correspond to specific molecular motions (stretching, bending, twisting) and can be directly compared to experimental Infrared (IR) and Raman spectra. The intensities of these bands can also be calculated, allowing for the simulation of the entire spectrum. q-chem.com

Below is a table of selected, characteristic vibrational frequencies for this compound, as would be predicted from a DFT calculation.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 2960 | Medium-Strong |

| C-H Stretch (sp²) | 3010 - 3040 | Medium |

| C=O Stretch (Ketone) | 1718 | Strong (IR) |

| C=C Stretch (Alkene) | 1670 | Medium (Raman) |

| =C-H Bend (trans) | 965 | Strong (IR) |

UV-Vis Absorption Maxima and Electronic Transitions

The electronic spectrum of an α,β-unsaturated ketone like this compound is characterized by two primary electronic transitions that occur upon absorption of ultraviolet-visible light. tjpr.orgresearchgate.net

π→π Transition:* This is a high-intensity absorption resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated C=C-C=O system. For simple acyclic enones, this transition typically appears in the range of 220-250 nm. tjpr.org

n→π Transition:* This is a low-intensity absorption corresponding to the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to a π* antibonding orbital. This transition occurs at a longer wavelength, generally between 320-380 nm, due to the lower energy required. tjpr.orgresearchgate.net

The position of the absorption maximum (λmax) for the π→π* transition can be estimated using the Woodward-Fieser rules for enones. davuniversity.org For an acyclic α,β-unsaturated ketone, the base value is 215 nm. Substituents on the α and β carbons of the enone system cause bathochromic shifts (shifts to longer wavelengths).

Table 1: Estimated UV-Vis Absorption Maximum for this compound This table is based on theoretical calculations using Woodward-Fieser rules and may not represent experimental values.

| Feature | Contribution (nm) |

|---|---|

| Base Value (Acyclic Enone) | 215 |

| β-alkyl substituent (propyl group) | +12 |

| Estimated λmax | 227 nm |

The conjugation between the carbon-carbon double bond and the carbonyl group is responsible for these characteristic absorptions. tjpr.org

Reaction Dynamics and Transition State Theory

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. slideshare.netpressbooks.pub It posits that reactants are in a quasi-equilibrium with a high-energy, unstable intermediate structure known as the activated complex or transition state. pressbooks.pubopenstax.org The rate of the reaction is determined by the concentration of this transition state and the frequency at which it converts to products. slideshare.net For reactions involving α,β-unsaturated ketones, such as nucleophilic conjugate addition, TST is used to model the reaction pathway and rationalize outcomes.

The reaction proceeds through a transition state where the nucleophile is partially bonded to the β-carbon and the π-system is delocalized. The energy difference between the reactants and this transition state is the activation energy (ΔG‡), a key determinant of the reaction rate. openstax.org

Calculation of Reaction Barriers and Rate Constants

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating the geometries and energies of transition states and, consequently, the activation barriers (reaction barriers) for reactions involving α,β-unsaturated ketones. rsc.orgias.ac.in Methods like B3LYP and M06-2X are commonly used to compute these energy profiles. researchgate.netrsc.org

The activation energy is crucial for determining the theoretical rate constant (k) via the Eyring equation, which links the rate constant to the Gibbs free energy of activation (ΔG‡). rsc.org Studies on the conjugate addition of nucleophiles (e.g., thiols) to substituted enones have shown that calculated reaction barriers can predict reaction rates with reasonable accuracy. researchgate.net For instance, the calculated activation barriers for the addition of methanethiolate (B1210775) to various enones range from approximately 7 to 23 kcal/mol, which corresponds to a vast range of reaction rates. researchgate.net

Table 2: Representative Calculated Activation Energies for Nucleophilic Addition to α,β-Unsaturated Ketones Data from computational studies on model enone systems, not this compound specifically.

| Reactant | Nucleophile | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|---|

| Methyl vinyl ketone | MeS⁻ | CBS-QB3 | ~15-18 | researchgate.net |

| 2-Cyclohexen-1-one | YqjM (Enzyme) | QM/MM (B3LYP-D/OPLS2005) | ~12-14 (Hydride transfer) | nih.gov |

These calculations reveal that substituents on the enone scaffold can significantly alter the activation barrier through electronic and steric effects, thereby influencing the reaction rate and selectivity. ias.ac.innih.gov

Molecular Dynamics (MD) Simulations of Reaction Pathways

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. bohrium.comebsco.com By solving the equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent effects, and the dynamic progression of a reaction. nih.gov

For reactions of α,β-unsaturated ketones, MD simulations are used to:

Explore the conformational landscape of the reactant and any intermediates.

Simulate the approach of a reactant to a catalytic site, as seen in enzyme-catalyzed reductions. nih.gov

Investigate the stability of reaction intermediates and transition states within a solvent or biological environment. bohrium.comdntb.gov.ua

Understand how protein flexibility influences ligand binding and catalysis in enzymes that act on unsaturated ketones. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful, treating the reactive core with high-level quantum chemistry while the surrounding environment (like a protein or solvent) is modeled with classical mechanics. nih.gov Such studies on enoate reductases, for example, have elucidated the stepwise mechanism of hydride and proton transfer to the double bond of an α,β-unsaturated ketone. nih.gov

Intermolecular Interactions and Molecular Electrostatic Potential

The physical properties and reactivity of this compound are governed by its intermolecular forces (IMFs). wikipedia.org As a polar molecule containing an aliphatic chain, the following IMFs are expected:

Dipole-Dipole Interactions: The permanent dipole moment arising from the electronegative oxygen atom of the carbonyl group leads to electrostatic attractions between the partial positive end of one molecule and the partial negative end of another. libretexts.org

The Molecular Electrostatic Potential (MEP) map is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity. acs.orgnih.gov The MEP maps electron density onto the molecular surface, with colors indicating electrostatic potential.

Red regions (negative potential) are associated with high electron density and are susceptible to electrophilic attack. For this compound, this region is concentrated around the carbonyl oxygen atom. acs.orglibretexts.org

Blue regions (positive potential) indicate electron deficiency and are sites for nucleophilic attack. In an α,β-unsaturated ketone, the carbonyl carbon and, due to conjugation, the β-carbon are electrophilic centers. libretexts.org

MEP analysis confirms that the carbonyl oxygen is a hydrogen-bond acceptor site, while the β-carbon is a primary site for nucleophilic conjugate addition. acs.orgnih.gov

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR)

Cheminformatics involves the use of computational methods to analyze chemical data, identify functional groups, and predict properties. researchgate.netresearchgate.net For a molecule like this compound, cheminformatics tools can classify it as an aliphatic, α,β-unsaturated ketone and calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) that can be used in predictive modeling. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate these molecular descriptors with a specific activity, such as biological toxicity. nih.gov The α,β-unsaturated carbonyl moiety is a known reactive group (toxicophore) that can participate in Michael additions with biological nucleophiles like proteins and DNA. core.ac.uk

Numerous QSAR studies have been developed for the toxicity of α,β-unsaturated carbonyl compounds. qsardb.orgacs.org These models often use descriptors such as:

log K(ow) (Octanol-water partition coefficient): Represents hydrophobicity.

E(lumo) (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ease of accepting electrons in a nucleophilic attack.

Partial charges on atoms: Quantifies the electrophilicity of the reactive carbons. qsardb.org

Table 3: Common Descriptors in QSAR Models for α,β-Unsaturated Carbonyls

| Descriptor | Property Represented | Relevance to Activity/Toxicity | Reference |

|---|---|---|---|

| log K(ow) | Hydrophobicity | Governs transport to the site of action | qsardb.org |

| E(lumo) | Electron affinity | Indicates reactivity towards nucleophiles | qsardb.org |

| Atomic Charges (e.g., q(Cβ)) | Electrophilicity | Measures the reactivity of the Michael acceptor site | qsardb.org |

These models are valuable for predicting the potential hazards of chemicals like this compound and for designing safer alternatives by modifying structural features that contribute to reactivity. nih.gov

Occurrence and Biosynthesis of Undecenone Natural Products

Natural Occurrence and Isolation from Biological Sources

Undecenone derivatives are found in various natural sources, where they contribute to the plant's chemical profile. The process of identifying these compounds typically involves extraction from the plant material followed by sophisticated analytical techniques. Plant materials are often subjected to hydrodistillation or solvent extraction to obtain essential oils or extracts. biomedpharmajournal.orgjmchemsci.com These are then analyzed using methods like Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the individual volatile components. biomedpharmajournal.orgd-nb.info

One of the most notable undecenone derivatives is (6Z,8E)-undeca-6,8,10-trien-3-one, commonly known as Yuzunone. nih.gov It was first identified as a key odor-active volatile in the peel oil of Yuzu (Citrus junos), a citrus fruit widely used in Japanese cuisine for its distinct aroma. nih.gov Researchers identified Yuzunone by conducting sensory evaluations on yuzu peel oil, which revealed that the characteristic aroma was sourced from the polar fraction of the oil. nih.gov Subsequent analysis using Aroma Extract Dilution Analysis (AEDA) led to the identification of Yuzunone as one of the most potent odorants, which was not found in other citrus species. nih.gov However, some later studies using stereoselective synthesis to create a pure reference standard of Yuzunone were unable to detect it via GC-MS in several commercial yuzu and citrus essential oil samples, suggesting its contribution might be limited or variable in some cases. nih.govresearchgate.net

Other isomers of undecenone have been identified in different plant species. For instance, (E)-undec-3-en-2-one has been reported as a component of Quercus agrifolia (Coast Live Oak). nih.gov Additionally, undec-3-en-10-one has been detected in the essential oil obtained from the aerial parts of Ferulago syriaca. indexcopernicus.com

Table 1: Natural Occurrence of Selected Undecenone Compounds

| Compound Name | Specific Isomer | Natural Source |

|---|---|---|

| Yuzunone | (6Z,8E)-undeca-6,8,10-trien-3-one | Citrus junos (Yuzu) nih.gov |

| Undec-3-en-2-one (B84201) | (E)-undec-3-en-2-one | Quercus agrifolia nih.gov |

| Undec-3-en-10-one | Not specified | Ferulago syriaca indexcopernicus.com |

Undecenones, particularly Yuzunone, are significant primarily for their role as flavor and aroma components. Yuzunone is reported to be a major contributor to the unique and highly valued aroma of the yuzu fruit. nih.govasianinspirations.com.au Its scent is described as having specific fruity-green-balsamic notes. nih.govresearchgate.netmedsci.cn Sensory evaluations of yuzu aroma reconstitutions have confirmed that Yuzunone greatly contributes to the distinct yuzu fragrance that differentiates it from other citrus fruits. nih.govthegoodscentscompany.com The aroma compounds in yuzu, including Yuzunone, give the fruit its characteristic and complex fragrance. ryukoch.com

Beyond its sensory properties, some compounds related to Yuzunone, such as Yuzuol, are suggested to have antioxidant effects. asianinspirations.com.au While the primary recognized role of Yuzunone is as a flavor component, other similar ketone compounds in nature can act as signaling molecules. For example, undecan-2-one, a related ketone, is known to function as an alarm pheromone in certain ant species. researchgate.net However, a specific signaling role for Undec-3-en-6-one itself is not prominently documented in current research.

Identification in Plant Extracts and Essential Oils

Elucidation of Biosynthetic Pathways

The biogenesis of undecenone compounds like Yuzunone is an area of ongoing scientific investigation. A hypothetical biosynthetic pathway for Yuzunone has been proposed, suggesting it originates from the metabolism of polyunsaturated fatty acids. amazonaws.com This proposed pathway involves the β-oxidation of a polyunsaturated fatty acid precursor, followed by a decarboxylation step to form the final Yuzunone structure. amazonaws.com

Evidence from media supplementation studies using 1/2 -13C-acetate has indicated that some related fungal compounds are formed via the polyketide biosynthesis pathway. uni-hannover.de Polyketide synthesis starts with acetyl-CoA and involves sequential condensation reactions, similar to fatty acid synthesis. This suggests that the building blocks for these undecenones are likely derived from primary metabolism, specifically from acetyl-CoA. The enzymatic transformations would involve a suite of enzymes analogous to those in fatty acid and polyketide synthesis, such as ketosynthases, reductases, and dehydratases, culminating in specific tailoring enzymes that create the final undecenone structure. The formation of aldehydes and ketones from larger molecules, such as the enzymatic cleavage of carotenoids, represents a known biochemical process for generating smaller volatile compounds in nature. researchgate.net

Isoprenoids are a vast and diverse class of natural products constructed from two five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govbritannica.com These universal precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA, and the methylerythritol phosphate (B84403) (MEP) pathway, which uses pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govfrontiersin.orgnih.gov These pathways are responsible for producing a wide array of compounds, including hormones, pigments, and defensive molecules in plants and other organisms. britannica.comavantiresearch.com

While the direct biosynthetic evidence for Yuzunone points towards a fatty acid or polyketide pathway, amazonaws.com some undecenone structures are associated with the isoprenoid family. For example, certain undecenone skeletons have been studied in the context of synthesizing taxane (B156437) ring systems, which are diterpenoids and thus derived from the isoprenoid pathway. cdnsciencepub.comanu.edu.au This suggests that while some undecenones are formed from fatty acids, others may be degradation products or rearranged structures derived from larger isoprenoid precursors. The diversity of chemical structures within the undecenone class may imply multiple biosynthetic origins.

The specific genes and enzymes responsible for the biosynthesis of this compound and its derivatives like Yuzunone are not yet fully characterized. Identifying these genetic components typically involves modern molecular biology techniques. Transcriptome mining, where the entire set of RNA transcripts in a cell is analyzed, is a powerful approach to discover candidate genes. For instance, studies on other natural products have successfully used transcriptome mining combined with yeast heterologous expression to identify and characterize the function of synthase genes. researchgate.net

This approach involves identifying potential terpene synthase (TPS) or polyketide synthase (PKS) genes from the plant's transcriptome. researchgate.net These candidate genes are then cloned and expressed in a host organism, like yeast or E. coli, to determine if they produce the compound of interest. While this methodology is well-established for various terpenoids and polyketides, specific published genetic or transcriptomic studies focused exclusively on the enzymes for Yuzunone biosynthesis are limited. researchgate.net Future research in this area will be crucial to fully elucidate the genetic basis of undecenone formation in plants like Citrus junos.

Isoprenoid Pathway Derivatives

Chemo-Enzymatic Synthesis and Biocatalysis

The synthesis of specific enantiomers of complex molecules like undecenone natural products is a significant challenge in organic chemistry. Chemo-enzymatic and biocatalytic approaches have emerged as powerful strategies, offering high selectivity and milder reaction conditions compared to traditional chemical methods. researchgate.netnih.gov These techniques utilize enzymes or whole microbial cells as catalysts to perform specific chemical transformations, often with exceptional stereo-, regio-, and chemoselectivity. nih.govrsc.org

The primary biocatalytic transformations relevant to the synthesis of this compound and related structures involve the asymmetric reduction of the carbon-carbon double bond and the stereoselective reduction of the ketone functionality. Additionally, lipases can be employed for the kinetic resolution of racemic mixtures.

A prominent class of enzymes for the asymmetric reduction of the C=C double bond in α,β-unsaturated ketones are the ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family. researchgate.netnih.gov These flavin-dependent enzymes catalyze the reduction of activated alkenes, such as those found in α,β-unsaturated ketones and aldehydes. nih.govresearchgate.net The reduction of the double bond can create a chiral center at the α- or β-position, and ERs are known for their ability to deliver high enantioselectivity. researchgate.net For a substrate like this compound, an ene-reductase could stereoselectively reduce the C3=C4 double bond to yield (R)- or (S)-undecan-6-one, depending on the specific enzyme used. The cofactor for this reaction is typically a nicotinamide, such as NADPH, which often requires a regeneration system for process efficiency. researchgate.net

Whole-cell biocatalysis, frequently employing various yeast strains, is another effective method for the reduction of α,β-unsaturated ketones. nih.gov Yeasts possess a variety of reductases that can act on both the carbon-carbon double bond and the carbonyl group. nih.govnih.gov The bioreduction of α,β-unsaturated ketones by non-conventional yeasts has demonstrated high conversion yields for the asymmetric reduction of the conjugated C=C bond. nih.gov In some cases, high chemoselectivity is observed, with minimal reduction of the ketone group. nih.gov The use of whole cells is advantageous as it often provides an inherent system for cofactor regeneration. rsc.org

Chemo-enzymatic cascades combine chemical synthesis steps with biocatalytic transformations, often in a one-pot setup, to build molecular complexity efficiently. sioc-journal.cnresearchgate.net For instance, a chemical reaction could be used to construct the this compound backbone, followed by a biocatalytic reduction step to introduce chirality. A possible chemo-enzymatic route could involve an initial chemical synthesis of this compound, followed by an ene-reductase-catalyzed reduction of the double bond to produce a chiral saturated ketone. Subsequently, a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) could be used to reduce the ketone to the corresponding chiral alcohol, undecan-6-ol, with high diastereoselectivity and enantioselectivity. frontiersin.org

Lipases are another important class of enzymes in chemo-enzymatic synthesis, primarily used for the kinetic resolution of racemic alcohols or the hydrolysis of esters. nih.govmdpi.com In the context of this compound, if a chemical reduction of the ketone produced a racemic mixture of undec-3-en-6-ol, a lipase (B570770) could be used to selectively acylate one of the enantiomers, allowing for the separation of the two. nih.govmdpi.com This method, known as enzymatic kinetic resolution, is a well-established technique for producing enantiomerically pure alcohols. rsc.org Dynamic kinetic resolution (DKR) is an advancement of this, where the non-reactive enantiomer is racemized in situ by a chemical catalyst, theoretically allowing for a 100% yield of the desired enantiomer. acs.org

The following tables present data from studies on the biocatalytic reduction of various aliphatic α,β-unsaturated ketones and the kinetic resolution of aliphatic secondary alcohols, which serve as representative examples for the potential synthesis of chiral derivatives of this compound.

Table 1: Examples of Ene-Reductase Catalyzed Reduction of α,β-Unsaturated Ketones

| Enzyme (Source) | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| OYE3 | (E)-citral | (R)-citronellal | >99 | 96 |

| TtENR (Thermus thermophilus) | 2-Methyl-2-pentenal | (R)-2-Methylpentanal | - | - |

| PETNR (Enterobacter cloacae) | 4-Ketoisophorone | (R)-Levodione | >99 | >99 |

Data sourced from multiple studies on ene-reductase applications. nih.govacs.org

Table 2: Examples of Yeast-Mediated Bioreduction of α,β-Unsaturated Ketones

| Yeast Strain | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Geotrichum candidum | Ketoisophorone | (R)-Levodione | >99 | >99 |

| Mortierella isabellina | (E)-4-Phenyl-3-buten-2-one | (R)-4-Phenylbutan-2-one | 98 | 95 |

| Rhodotorula rubra | (E)-4-Phenyl-3-buten-2-one | (R)-4-Phenylbutan-2-one | 95 | 85 |

Data sourced from studies on yeast-mediated reductions. nih.govnih.gov

Table 3: Examples of Lipase-Catalyzed Kinetic Resolution of Aliphatic Secondary Alcohols

| Lipase (Source) | Substrate | Product | Enantiomeric Excess (ee %) of Alcohol | Enantiomeric Excess (ee %) of Acetate |

| Candida antarctica Lipase B | (±)-Octan-2-ol | (S)-Octan-2-ol and (R)-Octan-2-yl acetate | >99 | >99 |

| Candida antarctica Lipase B | (±)-Oct-1-en-3-ol | (S)-Oct-1-en-3-ol and (R)-Oct-1-en-3-yl acetate | >99 | >99 |

| Candida antarctica Lipase B | (±)-Heptan-3-ol | (S)-Heptan-3-ol and (R)-Heptan-3-yl acetate | >99 | >99 |

Data sourced from a study on lipase-catalyzed kinetic resolution. nih.gov

Environmental Chemistry and Fate of Undec 3 En 6 One

Environmental Release and Distribution Pathways

The release of Undec-3-en-6-one into the environment is likely linked to its application in commercial products. Aliphatic ketones are frequently used as fragrance and flavor ingredients, valued for their sweet or fruity aromas. numberanalytics.comhebmu.edu.cn Consequently, the primary release pathways are anticipated to be through the use and disposal of consumer goods such as perfumes, cosmetics, air fresheners, and household cleaning products. researchgate.netyildiz.edu.tr

Once released, its distribution is governed by its physicochemical properties. The presence of a polar carbonyl group and a nonpolar hydrocarbon chain suggests moderate hydrophobicity. While specific experimental data for this compound is scarce, data for the isomeric compound undec-3-en-2-one (B84201) can provide estimations. chemeo.com Its predicted octanol/water partition coefficient (logP) suggests a tendency to sorb to organic matter in soil and sediment rather than remaining dissolved in water. chemeo.com As a volatile organic compound (VOC), it can partition into the atmosphere from water or land surfaces, contributing to indoor and outdoor air pollution. researchgate.netyildiz.edu.tr Widespread use of fragranced products means that a significant portion can enter wastewater streams, where treatment facilities may not completely remove them, leading to their presence in rivers and streams. researchgate.net

Table 1: Predicted Physicochemical and Environmental Fate Properties of this compound (based on data for isomer undec-3-en-2-one) Note: These values are estimations based on a structurally similar compound and computational models, as direct experimental data for this compound is not readily available.

| Property | Predicted Value | Source/Method | Inferred Environmental Significance |

|---|---|---|---|

| Molecular Formula | C₁₁H₂₀O | - | Provides basis for molecular weight and elemental composition. |

| Molecular Weight | 168.28 g/mol | - | Influences volatility and diffusion rates. |

| Octanol/Water Partition Coefficient (logP) | 3.492 | Crippen Calculation chemeo.com | Indicates a tendency to bioaccumulate in fatty tissues and adsorb to organic matter in soil/sediment. safecosmetics.org |

| Water Solubility (logS) | -3.56 mol/L | Crippen Calculation chemeo.com | Suggests low water solubility, limiting its concentration in aquatic environments but facilitating transport via waterways. |

| Vapor Pressure | High (qualitative) | General property of ketones of this size | Contributes to its release as a VOC into the atmosphere from products and surfaces. researchgate.net |

Chemical Transformation Processes in Environmental Media

Abiotic Degradation Mechanisms (e.g., Photochemical, Hydrolytic, Oxidative)

Abiotic degradation processes are crucial in determining the persistence of this compound in the environment.

Photochemical Degradation: The molecule contains two chromophores—the carbonyl group (C=O) and the carbon-carbon double bond (C=C)—which can absorb ultraviolet radiation. This absorption can lead to photochemical reactions in the atmosphere or surface waters, breaking the molecule down into smaller, potentially more benign substances.

Hydrolytic Degradation: The ester bonds found in some polymers are susceptible to hydrolysis. acs.org However, the ketone and alkene functional groups in this compound are generally stable against hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, this pathway is not considered a significant degradation route.

Oxidative Degradation: In the atmosphere, the primary degradation pathway for unsaturated compounds like this compound is reaction with photochemically generated oxidants. The double bond is particularly susceptible to attack by hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO₃) at night. Reaction with ozone (O₃) is also a significant pathway for alkenes, leading to the formation of smaller aldehydes and ketones. yildiz.edu.tr These reactions can form secondary organic aerosols and other air pollutants. yildiz.edu.tr

Biotic Degradation by Microorganisms

Biodegradation is the breakdown of organic matter by microorganisms like bacteria and fungi. The linear alkyl portion of this compound suggests it is a plausible substrate for microbial degradation. Microorganisms can use enzymes to break down the carbon chain, ultimately mineralizing the compound to carbon dioxide and water under aerobic conditions. The presence of the double bond and ketone group may influence the metabolic pathway and the rate of degradation. While specific studies on this compound are lacking, research on other organic pollutants shows that microbial degradation is a key process governing their environmental fate.

Analytical Challenges in Environmental Trace Analysis

Detecting and quantifying this compound at trace levels in complex environmental matrices like water, soil, and air presents several analytical challenges.

Low Concentrations: As a trace pollutant, its concentration can be very low, requiring highly sensitive analytical instrumentation.

Matrix Interference: Environmental samples contain a multitude of other compounds that can interfere with the analysis, necessitating extensive sample preparation, cleanup, and pre-concentration steps.

Isomer Specificity: A significant challenge is the separation and distinct identification of this compound from its numerous structural isomers, which may have similar properties and retention times in chromatographic systems. Standard methods for carbonyl analysis, such as derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by High-Performance Liquid Chromatography (HPLC), may have difficulty resolving closely related isomers. mdpi.com

Method Development: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile compounds, but a specific, validated method for this compound would be required for unambiguous identification and quantification. mdpi.comrsc.org The lack of a commercially available analytical standard for this compound further complicates method development and validation.

Considerations for Green Chemical Synthesis and Waste Minimization

Applying the principles of green chemistry to the synthesis of this compound is essential for minimizing its environmental footprint. While specific industrial synthesis routes for this compound are not publicly detailed, general strategies for producing similar unsaturated ketones can be considered.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, reducing waste. Catalytic methods are preferable to stoichiometric reagents.

Use of Renewable Feedstocks: Exploring pathways that utilize starting materials derived from renewable biomass rather than petrochemical sources would enhance sustainability.

Safer Solvents and Reagents: The choice of solvents and reagents should prioritize those with lower toxicity and environmental impact. Ideally, syntheses would be conducted in water or solvent-free systems.

Waste Prevention: The primary principle of green chemistry is to prevent waste generation rather than treating it after it has been created. This involves optimizing reaction conditions to minimize byproducts and developing processes for recycling catalysts and solvents.